Potassium (2-cyclopropylpropan-2-yl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (2-cyclopropylpropan-2-yl)trifluoroboranuide is a specialized organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions. This compound is part of the potassium trifluoroborate family, which is valued for its stability and reactivity under various conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (2-cyclopropylpropan-2-yl)trifluoroboranuide can be synthesized through the reaction of cyclopropylboronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:
Preparation of Cyclopropylboronic Acid: Cyclopropylboronic acid is synthesized through the hydroboration of cyclopropene with borane.
Formation of Potassium Trifluoroborate: The cyclopropylboronic acid is then reacted with potassium bifluoride to form potassium (2-cyclopropylpropan-2-yl)trifluoroboranuide
Industrial Production Methods
Industrial production methods for potassium trifluoroborates generally involve large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Batch Processing: Reactants are combined in large reactors, and the reaction is monitored to ensure complete conversion.
Purification: The product is purified through crystallization or other separation techniques to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Potassium (2-cyclopropylpropan-2-yl)trifluoroboranuide undergoes several types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving this compound.
Oxidative Conditions: The compound is stable under oxidative conditions, making it suitable for reactions that require such environments.
Major Products Formed
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: It plays a role in catalytic processes, particularly in forming carbon-carbon bonds.
Biology and Medicine
Drug Development: Potassium trifluoroborates are explored for their potential in drug development due to their stability and reactivity.
Industry
Material Science: The compound is used in developing new materials with unique properties.
Agriculture: It is investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action for potassium (2-cyclopropylpropan-2-yl)trifluoroboranuide primarily involves its role as a nucleophilic partner in cross-coupling reactions. The compound transfers its organic group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond. This process involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an electrophilic organic group.
Transmetalation: The organic group from the potassium trifluoroborate is transferred to the palladium.
Reductive Elimination: The new carbon-carbon bond is formed, and the palladium catalyst is regenerated
Comparison with Similar Compounds
Similar Compounds
Potassium Cyclopropyltrifluoroborate: Similar in structure but lacks the additional propan-2-yl group.
Potassium (2,2-difluorocyclopropyl)trifluoroboranuide: Contains difluorocyclopropyl instead of cyclopropyl.
Uniqueness
Stability: Potassium (2-cyclopropylpropan-2-yl)trifluoroboranuide is more stable under oxidative conditions compared to some other organoboron compounds.
Reactivity: The compound’s unique structure provides distinct reactivity patterns, making it valuable for specific synthetic applications
Properties
Molecular Formula |
C6H11BF3K |
---|---|
Molecular Weight |
190.06 g/mol |
IUPAC Name |
potassium;2-cyclopropylpropan-2-yl(trifluoro)boranuide |
InChI |
InChI=1S/C6H11BF3.K/c1-6(2,5-3-4-5)7(8,9)10;/h5H,3-4H2,1-2H3;/q-1;+1 |
InChI Key |
RTELUNFHDMAPJX-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C(C)(C)C1CC1)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.